2-(Perfluorobutyl)ethyl acrylate
Overview
Description
2-(Perfluorobutyl)ethyl acrylate is a fluorinated acrylate compound characterized by its high chemical stability and low surface tension. This compound is a colorless liquid with a molecular formula of C9H7F9O2 and a molecular weight of 318.14 . It is widely used in various industrial applications due to its unique properties, such as high water and oil repellency .
Mechanism of Action
Target of Action
The primary target of the compound 2-(Perfluorobutyl)ethyl acrylate is the surface of acrylic resin . This compound acts as a surface modifier, enhancing the properties of the resin .
Mode of Action
This compound interacts with the acrylic resin surface, imparting high water and oil repellency . This interaction results in a change in the surface properties of the resin, making it more resistant to water and oil .
Biochemical Pathways
It is known that the compound can be used in a super concentrated emulsion method to prepare a solid sheet polycarboxylic acid water reducing agent . This suggests that the compound may interact with polycarboxylic acid pathways.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes to the surface properties of the material it is applied to. Specifically, it increases the water and oil repellency of the material, enhancing its resistance to these substances .
Biochemical Analysis
Biochemical Properties
2-(Perfluorobutyl)ethyl acrylate plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to create polymers for drug delivery systems and tissue engineering scaffolds . The interactions between this compound and these biomolecules are primarily based on its ability to form stable bonds and its high water and oil repellency . These properties make it an excellent candidate for modifying surfaces and creating specialized coatings.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can be used to create polymers that enhance the delivery of drugs to specific cells, thereby improving the efficacy of treatments . Additionally, its ability to form stable bonds with cellular components helps in maintaining the integrity of cell membranes and other structures.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s high water and oil repellency also play a role in its molecular mechanism, as it can modify the surface properties of cells and other biomolecules, thereby influencing their interactions and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to changes in its efficacy and impact on cellular function . Long-term studies have shown that this compound can have lasting effects on cellular processes, including alterations in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and improve the efficacy of treatments . At high doses, it can have toxic or adverse effects, including damage to cellular structures and disruption of metabolic processes . Understanding these dosage effects is essential for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function and overall metabolic activity . The compound’s unique chemical structure allows it to participate in specific biochemical reactions, making it a valuable tool for studying metabolic processes and developing new treatments.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and impact on cellular function. Understanding the transport and distribution of this compound is crucial for optimizing its use in various applications, including drug delivery and tissue engineering.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can affect the compound’s activity and function, making it essential to study its subcellular distribution for understanding its overall impact on cellular processes. The ability of this compound to modify surface properties also plays a role in its subcellular localization, as it can influence the interactions between cellular components and the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(Perfluorobutyl)ethyl acrylate involves the reaction of 1H,1H,2H,2H-nonafluoro-1-hexanol with acryloyl chloride in the presence of triethylamine as a base . The reaction is typically carried out in tetrahydrofuran as a solvent, with the mixture being cooled in an ice bath during the addition of acryloyl chloride. The resulting product is then purified by filtration and removal of solvents .
Another method involves the reaction of a fluorine-containing alcohol with acrylic acid in the presence of p-toluenesulfonic acid and hydroquinone as catalysts. The reaction is conducted at 80°C, and the product is purified by distillation .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Perfluorobutyl)ethyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Addition Reactions: The acrylate group can participate in addition reactions with nucleophiles.
Substitution Reactions: The fluorinated alkyl chain can undergo substitution reactions under specific conditions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Addition Reactions: Nucleophiles like amines or thiols can react with the acrylate group.
Substitution Reactions: Strong bases or nucleophiles can facilitate substitution reactions on the fluorinated chain.
Major Products Formed
Polymers: Homopolymers and copolymers with enhanced surface properties.
Addition Products: Compounds with modified acrylate groups.
Substitution Products: Fluorinated compounds with altered alkyl chains.
Scientific Research Applications
2-(Perfluorobutyl)ethyl acrylate has a wide range of scientific research applications:
Chemistry: Used as a monomer for creating polymers with unique surface properties.
Biology: Incorporated into biomedical polymers for drug delivery systems and tissue engineering scaffolds.
Medicine: Utilized in the development of medical coatings and devices with enhanced biocompatibility.
Industry: Applied in coatings, adhesives, and surface modifiers for improved water and oil repellency
Comparison with Similar Compounds
Similar Compounds
2-(Perfluorooctyl)ethyl acrylate: Similar structure but with a longer fluorinated chain, leading to even lower surface energy and higher repellency.
2-(Perfluoropropyl)ethyl acrylate: Shorter fluorinated chain, resulting in slightly higher surface energy and lower repellency compared to 2-(Perfluorobutyl)ethyl acrylate
Uniqueness
This compound is unique due to its balance of low surface energy and manageable chain length, making it suitable for a wide range of applications without the environmental concerns associated with longer fluorinated chains .
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,6-nonafluorohexyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F9O2/c1-2-5(19)20-4-3-6(10,11)7(12,13)8(14,15)9(16,17)18/h2H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUPEJSTJSFVRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9CH2CH2OC(O)CH=CH2, C9H7F9O2 | |
Record name | 2-Propenoic acid, 3,3,4,4,5,5,6,6,6-nonafluorohexyl ester | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
121751-83-5 | |
Record name | 2-Propenoic acid, 3,3,4,4,5,5,6,6,6-nonafluorohexyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121751-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1068772 | |
Record name | 2-(Perfluorobutyl)ethyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1068772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52591-27-2, 117374-41-1 | |
Record name | 3,3,4,4,5,5,6,6,6-Nonafluorohexyl 2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52591-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 3,3,4,4,5,5,6,6,6-nonafluorohexyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052591272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 3,3,4,4,5,5,6,6,6-nonafluorohexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(Perfluorobutyl)ethyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1068772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,1H,2H,2H-Nonafluorohexyl Acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 117374-41-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the sorption of carbon dioxide affect the molecular aggregation states of poly[2-(perfluorooctyl)ethyl acrylate] (poly(FA-C8)) brushes compared to poly[2-(perfluorobutyl)ethyl acrylate] brushes?
A1: The research primarily focuses on poly(FA-C8), a semicrystalline polymer. It demonstrates that CO2 sorption at pressures above 4.1 MPa induces swelling and melting of the poly(FA-C8) brush at temperatures below its bulk melting point []. This is attributed to CO2 molecules penetrating the polymer matrix and disrupting the crystalline structure. In contrast, the study mentions an amorphous poly[this compound] brush as a comparison point for swelling behavior. The amorphous nature implies that this polymer lacks the ordered crystalline structure found in poly(FA-C8). Therefore, CO2 sorption would not induce a phase transition from crystalline to amorphous. Instead, it likely causes general swelling of the polymer matrix without a distinct melting point.
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